Patent

US04278794

Procedure details

333 kg Of 70% strength sulfuric acid is initially introduced into an enamel kettle and 100 kg of a waste melamine which contains ammeline and ammelide and has a melamine content of about 95% is added, with stirring, the temperature rising to about 90° C. This suspension is heated to the boiling point of 132° C. and is then heated up to 160° C. in the course of one hour, whilst distilling off water. The suspension is kept at the boil under reflux, at 160° C. for 4 hours and 310 l. of water is then added, the temperature falling to 120° C. After cooling to room temperature, the cyanuric acid is centrifuged off, washed and suspended in water, using a weight ratio of 1 part of cyanuric acid to 2 parts of water, the suspension is stirred for one hour at room temperature and the cyanuric acid is centrifuged off and washed. About 96 kg. (93.9%) of a cyanuric acid with an ammelide content of less than 0.3% is obtained. The ammonium bisulfate impurity amounts to about 0.03%. Melamine and ammeline are not detectable.

Name

Yield

93.9%

Name

Identifiers

|

REACTION_CXSMILES

|

S(=O)(=O)(O)O.N1C(N)=NC(N)=NC=1N.C1(N)NC(N)=NC(=[O:18])N=1.[C:24]1([NH2:32])[NH:31][C:29](=[O:30])[NH:28][C:26](=[O:27])[N:25]=1>>[NH:31]1[C:24](=[O:18])[NH:25][C:26](=[O:27])[NH:28][C:29]1=[O:30].[C:24]1([NH2:32])[NH:31][C:29](=[O:30])[NH:28][C:26](=[O:27])[N:25]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=C(N)N=C(N)N=C1N

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=NC(=O)N=C(N1)N)N

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

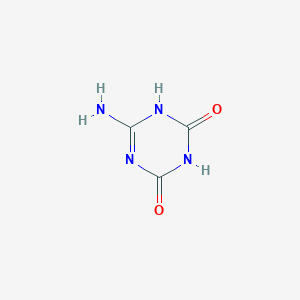

C1(=NC(=O)NC(=O)N1)N

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=C(N)N=C(N)N=C1N

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

160 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rising to about 90° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

This suspension is heated to the boiling point of 132° C.

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

whilst distilling off water

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux, at 160° C. for 4 hours

|

|

Duration

|

4 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

of water is then added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

falling to 120° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to room temperature

|

WASH

|

Type

|

WASH

|

|

Details

|

washed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the suspension is stirred for one hour at room temperature

|

|

Duration

|

1 h

|

WASH

|

Type

|

WASH

|

|

Details

|

washed

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1C(=O)NC(=O)NC1=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 93.9% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=NC(=O)NC(=O)N1)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |